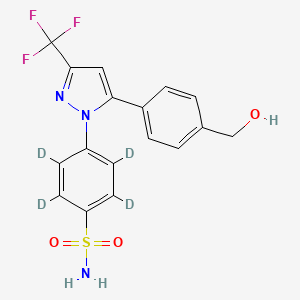
Estrone acetate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in mass spectrometry. Estrone acetate itself is an ester of estrone, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:
Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.
Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.
Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione.
Reduction: The compound can be reduced to form estradiol acetate-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estrone and acetic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol acetate-d5.
科学研究应用
Estrone acetate-d5 is widely used in scientific research due to its stability and deuterium labeling. Some applications include:
Mass Spectrometry: Used as an internal standard in quantitative analysis of estrogens.
Pharmacokinetics: Studying the metabolism and distribution of estrogens in biological systems.
Hormone Replacement Therapy Research: Investigating the efficacy and safety of estrogenic compounds.
Environmental Studies: Monitoring the presence and degradation of estrogens in the environment.
作用机制
Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.
相似化合物的比较
Estrone acetate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Estrone Acetate: The non-deuterated form, used in hormone replacement therapy.
Estradiol Acetate: Another estrogen ester with similar applications but different potency and pharmacokinetics.
Estriol Acetate: A weaker estrogen used in specific therapeutic contexts.
This compound stands out for its use in research applications, particularly in mass spectrometry, due to its deuterium labeling, which provides a distinct advantage in analytical precision.
属性
分子式 |
C20H24O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D |
InChI 键 |
KDPQTPZDVJHMET-FQUPDYNXSA-N |
手性 SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







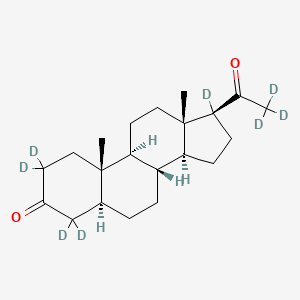

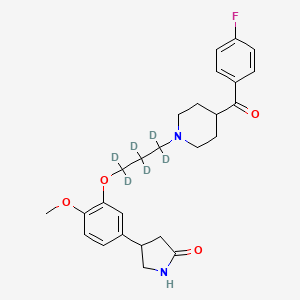

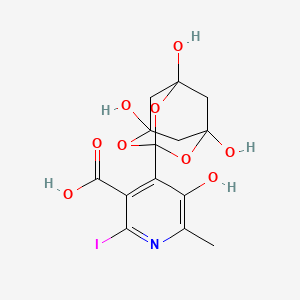
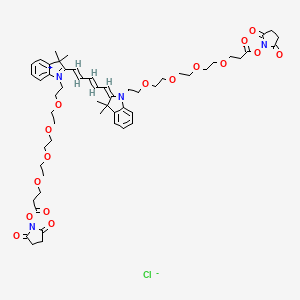
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
